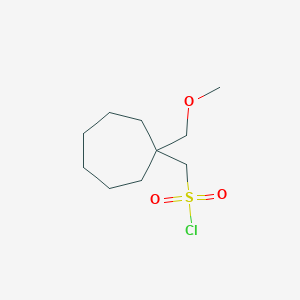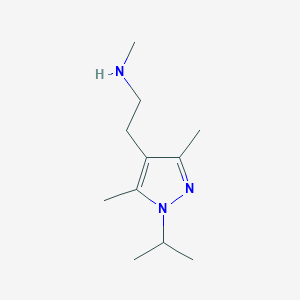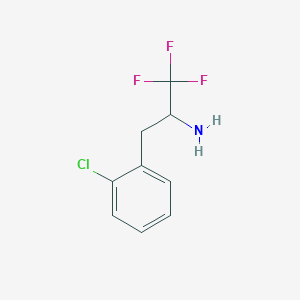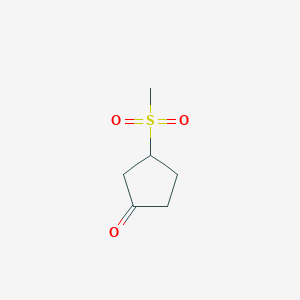
3-Methanesulfonylcyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonylcyclopentan-1-one typically involves the reaction of methanesulfonic acid with cyclopentanone under specific conditions. One common method includes the use of thionyl chloride as a reagent to facilitate the formation of the sulfone group. The reaction is carried out in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer. The methanesulfonic acid is heated to 95°C, and thionyl chloride is added gradually over a period of four hours. The reaction mixture is then distilled under reduced pressure to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure conditions. The use of automated systems ensures consistent product quality and yield. The industrial process may also incorporate purification steps such as recrystallization or chromatography to achieve high purity levels.
化学反応の分析
Types of Reactions
3-Methanesulfonylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the sulfone group to sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted cyclopentanones depending on the nucleophile used.
科学的研究の応用
3-Methanesulfonylcyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 3-Methanesulfonylcyclopentan-1-one involves its interaction with specific molecular targets. The sulfone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
3-Methanesulfonylcyclopentan-1-ol: A similar compound with a hydroxyl group instead of a ketone group.
Cyclopentanone: The parent compound without the sulfone group.
Methanesulfonyl chloride: A related sulfonyl compound used in similar synthetic applications.
Uniqueness
3-Methanesulfonylcyclopentan-1-one is unique due to its combination of a cyclic structure and a sulfone group, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications where such properties are desired.
特性
分子式 |
C6H10O3S |
|---|---|
分子量 |
162.21 g/mol |
IUPAC名 |
3-methylsulfonylcyclopentan-1-one |
InChI |
InChI=1S/C6H10O3S/c1-10(8,9)6-3-2-5(7)4-6/h6H,2-4H2,1H3 |
InChIキー |
BZTANLMBSJZGFK-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1CCC(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


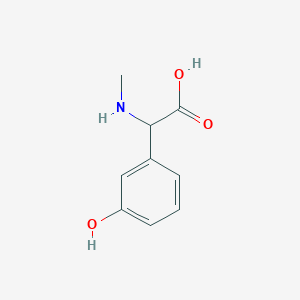
![Ethyl 8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15308782.png)
![1-[4-Phenyl-1-(3-phenyl-1,4-dioxane-2-carbonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B15308786.png)

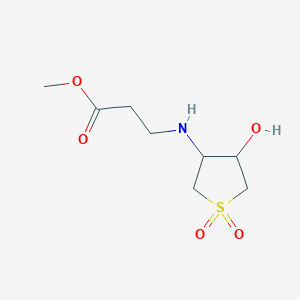
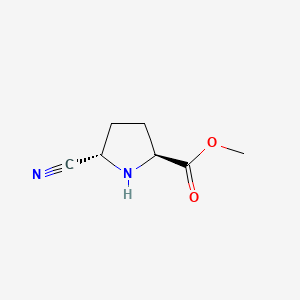
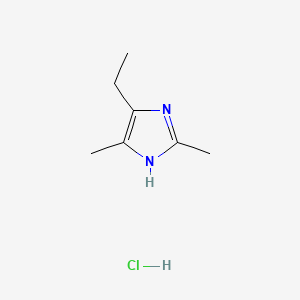

![(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15308813.png)
![2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15308815.png)
